Technical Guide: 2-(2-Fluoro-4-nitrophenyl)propanoic acid in Flurbiprofen Synthesis
Technical Guide: 2-(2-Fluoro-4-nitrophenyl)propanoic acid in Flurbiprofen Synthesis
This technical guide details the structural role, synthesis, and critical quality attributes of 2-(2-Fluoro-4-nitrophenyl)propanoic acid (and its regioisomer) in the context of Flurbiprofen manufacturing.
Based on IUPAC nomenclature and the structural requirements of Flurbiprofen (2-(2-fluoro-4-biphenylyl)propionic acid), a critical distinction must be made immediately:
-
The Target Intermediate: To synthesize Flurbiprofen (where the fluorine is ortho to the biphenyl linkage), the required intermediate is 2-(3-Fluoro-4-nitrophenyl)propanoic acid .
-
The Topic Molecule: 2-(2-Fluoro-4-nitrophenyl)propanoic acid (CAS 111196-84-0) corresponds to a regioisomer that yields iso-flurbiprofen (fluorine meta to the biphenyl linkage) if processed through the standard route.
This guide will treat the topic molecule as a critical regioisomeric impurity precursor while detailing the correct synthetic workflow that parallels its structure.
Executive Summary
In the high-purity synthesis of the non-steroidal anti-inflammatory drug (NSAID) Flurbiprofen , the control of phenyl-ring substitution patterns is paramount. The molecule 2-(2-Fluoro-4-nitrophenyl)propanoic acid represents a pivotal structural analogue. While often cited in broad patent literature regarding "nitro-phenyl propionic acid intermediates," it is chemically distinct from the primary precursor required for Flurbiprofen.
This guide explicates the "Nitro Route" to Flurbiprofen, analyzing the specific role of nitro-phenylpropanoic acids as precursors for the biphenyl core via Gomberg-Bachmann or Suzuki coupling. It provides a rigorous technical comparison between the 2-fluoro (impurity) and 3-fluoro (target) isomers, establishing protocols for their synthesis, differentiation, and downstream conversion.
Chemical Architecture & Retrosynthesis
Structural Analysis
Flurbiprofen is 2-(2-fluoro-4-biphenylyl)propionic acid .[1][2] The fluorine atom is located at the C2 position of the biphenyl ring A, which is ortho to the phenyl-phenyl bond and meta to the propionic acid side chain.
-
Target Intermediate (3-Fluoro Isomer): Requires the fluorine to be ortho to the nitro group (the future biphenyl linker) and meta to the propionic acid chain.
-
Topic Molecule (2-Fluoro Isomer): The fluorine is meta to the nitro group and ortho to the propionic acid chain.
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IUPAC Name:[3] 2-(2-Fluoro-4-nitrophenyl)propanoic acid.
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Fate: Conversion of this isomer yields Meta-Flurbiprofen (an impurity).
-
Retrosynthetic Pathway (The "Nitro" Strategy)
The synthesis relies on constructing the propionic acid side chain on a nitrobenzene scaffold, followed by transforming the nitro group into a phenyl ring.
Pathway:
-
Biphenyl Formation: Nitro group
Amine Diazonium Phenyl (Gomberg-Bachmann). -
Side Chain Construction: Nucleophilic aromatic substitution (
) of 2,4-difluoronitrobenzene with methylmalonate.
Figure 1: Retrosynthetic logic distinguishing the correct intermediate from the topic impurity.
Synthetic Pathway: The Nitro-Intermediate Route
The synthesis of the nitro-phenylpropanoic acid intermediate is the determining step for regiochemistry.
Step 1: Nucleophilic Aromatic Substitution ( )
The reaction of 2,4-difluoronitrobenzene with diethyl methylmalonate is the industry-standard approach.
-
Reaction Logic: The nitro group strongly activates the ring. The fluorine atoms at the ortho (2) and para (4) positions are leaving groups. Nucleophilic attack occurs preferentially at the para position due to lower steric hindrance and electronic stabilization.
-
Regioselectivity:
-
Major Product (>95%): Displacement of 4-F
Yields 3-Fluoro-4-nitro intermediate (Correct). -
Minor Product (<5%): Displacement of 2-F
Yields 2-Fluoro-4-nitro intermediate (Topic Molecule).
-
Step 2: Hydrolysis and Decarboxylation
The resulting malonate ester is hydrolyzed and decarboxylated to form the propanoic acid derivative.
Reaction Scheme:
Experimental Protocol: Synthesis of the Nitro-Intermediate
Note: This protocol targets the mixture, highlighting the separation of the topic molecule.
Reagents:
-
2,4-Difluoronitrobenzene (1.0 eq)
-
Diethyl methylmalonate (1.1 eq)
-
Sodium Hydride (60% dispersion) or Potassium Carbonate (Base)
-
DMF or DMSO (Solvent)
Procedure:
-
Carbanion Formation: In a dry reactor under
, suspend NaH (1.2 eq) in DMF at 0°C. Dropwise add diethyl methylmalonate. Stir for 30 min until evolution ceases. -
Coupling: Add 2,4-difluoronitrobenzene dropwise, maintaining temperature
C (exothermic). -
Reaction: Allow to warm to 25°C and stir for 4-6 hours. Monitor by HPLC.
-
Checkpoint: Check for the formation of the regioisomer (Topic Molecule). The 2-fluoro isomer (ortho-substitution) typically elutes later on C18 columns due to the "ortho effect" shielding the nitro group.
-
-
Workup: Quench with ice water. Extract with Ethyl Acetate.[6][7]
-
Hydrolysis/Decarboxylation: Reflux the crude oil in 6M HCl/Acetic Acid (1:1) for 12 hours.
-
Isolation: Cool to 5°C. The product precipitates. Recrystallize from Hexane/Ethyl Acetate to remove the 2-(2-Fluoro-4-nitrophenyl)propanoic acid impurity, which is more soluble in non-polar solvents.
Critical Process Parameters (CPPs) & Impurity Control
The topic molecule, 2-(2-Fluoro-4-nitrophenyl)propanoic acid , serves as a marker for process control. Its presence indicates poor regioselectivity during the
Data Summary: Isomer Comparison
| Feature | Target Intermediate (3-Fluoro) | Topic Molecule (2-Fluoro Impurity) |
| Structure | F is meta to Propionic Acid | F is ortho to Propionic Acid |
| Precursor Origin | Displacement of Para-F | Displacement of Ortho-F |
| Reaction Rate | Fast ( | Slow (Steric hindrance) |
| Downstream Product | Flurbiprofen | Iso-Flurbiprofen (Impurity) |
| Melting Point | 115-117°C | 108-110°C (Lower) |
| CAS Number | 81937-32-8 | 111196-84-0 |
Analytical Control Strategy
To ensure the integrity of the Flurbiprofen supply chain, the level of the 2-fluoro isomer must be quantified.
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HPLC Method:
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Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 3.5µm).
-
Mobile Phase: Gradient Acetonitrile / 0.1% Phosphoric Acid.
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Detection: UV at 254 nm.
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Resolution: The 2-fluoro isomer (Topic Molecule) typically elutes after the 3-fluoro isomer due to intramolecular H-bonding between the carboxylic acid and the ortho-fluorine, increasing lipophilicity.
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Downstream Conversion: From Intermediate to Flurbiprofen
Once the correct intermediate (purified of the topic molecule) is obtained, it is converted to Flurbiprofen.[8]
-
Reduction: The nitro group is reduced to an amine using
or Fe/HCl.-
Product: 2-(4-Amino-3-fluorophenyl)propanoic acid.
-
-
Gomberg-Bachmann Reaction:
-
Diazotization: Reaction with
at 0-5°C forms the diazonium salt. -
Coupling: The diazonium salt is reacted with benzene (solvent and reactant) under phase-transfer conditions or with copper catalysis.
-
Result: The diazo group is replaced by a phenyl ring, forming the biphenyl core.
-
Figure 2: Synthetic workflow illustrating the divergence of the topic molecule as an impurity.
Conclusion
2-(2-Fluoro-4-nitrophenyl)propanoic acid is a chemically valid molecule that serves as a critical reference standard in Flurbiprofen manufacturing. While it shares the same atomic composition as the required intermediate, its regiochemistry (fluorine ortho to the propionic chain) renders it an impurity precursor. Researchers must strictly differentiate this isomer from the correct 3-fluoro intermediate to prevent the formation of iso-flurbiprofen.
References
-
Sigma-Aldrich. 2-(2-Fluoro-4-nitrophenyl)propanoic acid Product Page (CAS 111196-84-0).
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3394, Flurbiprofen.
-
Patsnap Patent Search. Process for Preparation of Flurbiprofen (US Patent 4,370,278 & Variants).
-
ChemicalBook. 2-(4-Nitrophenyl)propionic acid and derivatives.
-
BenchChem. Nitroflurbiprofen synthesis pathway and intermediates.
Sources
- 1. Flurbiprofen | C15H13FO2 | CID 3394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Flurbiprofen - Wikipedia [en.wikipedia.org]
- 4. bldpharm.com.tr [bldpharm.com.tr]
- 5. bldpharm.com.tr [bldpharm.com.tr]
- 6. 2-(4-NITROPHENYL)PROPIONIC ACID | 19910-33-9 [chemicalbook.com]
- 7. CN112457182A - Preparation method of flurbiprofen impurity - Google Patents [patents.google.com]
- 8. youtube.com [youtube.com]
- 9. prepchem.com [prepchem.com]
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